molecular formula C22H16ClN3O3 B357592 N-[4-(4-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide CAS No. 896079-54-2

N-[4-(4-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide

Cat. No.: B357592
CAS No.: 896079-54-2
M. Wt: 405.8g/mol
InChI Key: CEGLXLFXNYHXPJ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine ring fused with a furan ring, along with chlorophenyl and phenyl substituents, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester. For instance, reacting 4-chlorophenylhydrazine with acetylacetone under acidic conditions can yield the desired pyridazine intermediate.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction. This can be achieved by reacting the pyridazine intermediate with a suitable furan derivative, such as furan-2-carboxylic acid, under dehydrating conditions.

    Final Coupling Reaction: The final step involves coupling the furan-pyridazine intermediate with a carboxamide group. This can be done using reagents like carbonyldiimidazole (CDI) or other coupling agents to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Research into its mechanism of action and biological activity could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide
  • N-[4-(4-bromophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]furan-2-carboxamide
  • N-[4-(4-fluorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]furan-2-carboxamide

Uniqueness

Compared to similar compounds, this compound may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets

Properties

CAS No.

896079-54-2

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C22H16ClN3O3/c1-14-20(27)19(15-9-11-16(23)12-10-15)21(24-22(28)18-8-5-13-29-18)26(25-14)17-6-3-2-4-7-17/h2-13H,1H3,(H,24,28)

InChI Key

CEGLXLFXNYHXPJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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